![molecular formula C10H12ClNO2 B2471750 2-Chloro-N-(5-methoxy-2-methyl-phenyl)-acetamide CAS No. 62847-32-9](/img/structure/B2471750.png)
2-Chloro-N-(5-methoxy-2-methyl-phenyl)-acetamide
Overview
Description
2-Chloro-N-(5-methoxy-2-methyl-phenyl)-acetamide, also known as 2-CNMA, is a synthetic compound that is used in a variety of scientific and medical research applications. It is a white crystalline solid with a melting point of 161°C and a boiling point of 250°C. 2-CNMA is a derivative of acetamide, and it has been shown to have a wide range of biochemical and physiological effects on living organisms.
Scientific Research Applications
Metabolic Pathway Analysis and Toxicology
2-Chloro-N-(5-methoxy-2-methyl-phenyl)-acetamide is structurally related to a group of compounds known as chloroacetamide herbicides. Studies on the metabolism of these herbicides in human and rat liver microsomes reveal that they undergo a complex metabolic activation pathway. This pathway involves the formation of intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide, leading to bioactivation and the formation of DNA-reactive dialkylbenzoquinone imine, indicating potential carcinogenicity (Coleman, Linderman, Hodgson, & Rose, 2000). These compounds, including this compound, are primarily used as pre-emergent herbicides in agriculture.
Synthesis and Characterization
The synthesis and characterization of structurally related compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, provide insight into the chemical properties and potential applications of this compound. These studies involve various chemical reactions and result in high yields, demonstrating the compound's stability and reactivity. Spectroscopic techniques such as IR and MS are used to analyze the products and confirm their molecular structures (Zhong-cheng & Wan-yin, 2002).
Crystal and Molecular Structure Analysis
Analysis of the crystal and molecular structures of related compounds, like N-(5-Chloro-2-hydroxy-phenyl)-acetamide, provides valuable information about the molecular interactions and structural properties of these chemicals. Such studies involve X-ray diffraction analysis and characterization of non-covalent interactions within the crystal packing. This knowledge is crucial for understanding the material properties and potential applications in various fields, such as materials science and pharmaceuticals (Chi et al., 2018).
Anticancer Properties
Some studies focus on the design, synthesis, and characterization of 2-chloro N-aryl substituted acetamide derivatives, including this compound, for their potential anticancer properties. These compounds are evaluated for their cytotoxic effects on various cancer cell lines, indicating their potential use in developing new anticancer therapies (Vinayak et al., 2014).
properties
IUPAC Name |
2-chloro-N-(5-methoxy-2-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7-3-4-8(14-2)5-9(7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMPZLROQHKLDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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